Dihydroorotase Inhibitory Activity: Micromolar Potency Defines Utility as Negative Control or Weak Baseline Probe
In a direct enzyme inhibition assay against mouse Ehrlich ascites dihydroorotase (DHOase), a zinc metalloenzyme critical for de novo pyrimidine biosynthesis, 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid exhibited an IC₅₀ of 1.00 × 10⁶ nM (1.0 mM) at pH 7.37 [1]. This level of activity places the compound in a distinct category relative to known nanomolar DHOase inhibitors used in antimalarial and anticancer research. While the data confirm target engagement, the millimolar potency establishes its primary utility as a weakly active reference compound or a baseline tool for structure-activity relationship (SAR) studies, rather than a lead candidate for DHOase-targeted therapeutic development. No comparative IC₅₀ data are available for the closest structural analog, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, against this specific target.
| Evidence Dimension | Inhibition of dihydroorotase (DHOase) enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 mM (1.00 × 10⁶ nM) |
| Comparator Or Baseline | Class baseline for potent DHOase inhibitors: nanomolar range (e.g., < 100 nM); no data available for 2-indanacetic acid analog |
| Quantified Difference | Potency approximately 3-4 orders of magnitude weaker than lead-like DHOase inhibitors |
| Conditions | Mouse Ehrlich ascites DHOase; 10 µM test concentration; pH 7.37 |
Why This Matters
The millimolar DHOase IC₅₀ defines this compound as a weakly active reference control rather than a development candidate, preventing procurement errors for programs seeking potent pyrimidine biosynthesis inhibitors.
- [1] BindingDB. (n.d.). BDBM50287572: CHEMBL4164194 — Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. View Source
